molecular formula C24H25N5O3S B611753 Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone CAS No. 1392443-41-2

Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone

Cat. No. B611753
CAS RN: 1392443-41-2
M. Wt: 463.56
InChI Key: VORKZGMPBYXFTH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrrolo[3,4-c]pyrrol ring, a pyridinyl group, an azetidinyl group, and a methanone group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-c]pyrrol ring suggests a cyclic structure, while the pyridinyl, azetidinyl, and methanone groups would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the pyridinyl group might undergo reactions typical of aromatic compounds, while the azetidinyl group could participate in reactions involving the opening of the three-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the strain in the azetidinyl ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Techniques : The compound is involved in advanced synthesis techniques. For example, it's used in the synthesis of the Pyrrolo[1,2-b]cinnolin-10-one Ring System, demonstrating its utility in complex organic synthesis (Kimbaris & Varvounis, 2000).
  • Molecular Transformations : It plays a role in molecular transformations, such as in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, highlighting its versatility in organic chemistry (Zaki, El-Dean, & Radwan, 2014).
  • Development of Pyrrolylpyridines : This compound is pivotal in the first synthesis of pyrrolylpyridines from alkynes and isothiocyanates, showcasing its significance in the creation of aza heterocycles (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

Application in Drug Development

  • Potential in Medicinal Chemistry : The compound's derivatives have been explored for anti-inflammatory and analgesic activities, indicating its potential in drug discovery (Muchowski et al., 1985).
  • Role in Imaging Agents : It is used in the synthesis of imaging agents, such as in the development of PET agents for Parkinson's disease imaging (Wang, Gao, Xu, & Zheng, 2017).

Other Applications

  • Heterocyclic Chemistry : Its involvement in the synthesis of quinoline derivatives bearing pyrazoline and pyridine analogues contributes to the study of heterocyclic chemistry, particularly in relation to antimicrobial activity (Desai, Patel, & Dave, 2016).
  • Structural and DFT Studies : It serves as a subject in structural chemistry and density functional theory (DFT) studies, as seen in the analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Huang et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also involve modifying its structure to improve its properties or activity .

properties

IUPAC Name

(1-isoquinolin-5-ylsulfonylazetidin-3-yl)-(2-pyridin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c30-24(28-13-18-11-27(12-19(18)14-28)21-4-7-25-8-5-21)20-15-29(16-20)33(31,32)23-3-1-2-17-10-26-9-6-22(17)23/h1-10,18-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORKZGMPBYXFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=CC=NC=C3)C(=O)C4CN(C4)S(=O)(=O)C5=CC=CC6=C5C=CN=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1H)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone
Reactant of Route 2
Reactant of Route 2
Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone
Reactant of Route 3
Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone
Reactant of Route 4
Reactant of Route 4
Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone
Reactant of Route 5
Reactant of Route 5
Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone
Reactant of Route 6
Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone

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